molecular formula C15H27NO4 B12298703 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid

Cat. No.: B12298703
M. Wt: 285.38 g/mol
InChI Key: UPMQHOIETOJPTR-UHFFFAOYSA-N
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Description

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a piperidine-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group is widely used to protect amines during multi-step reactions. The 2-methylbutanoic acid moiety introduces steric and electronic effects that influence its reactivity and physicochemical properties, such as solubility and metabolic stability. Wt. 271.35 g/mol) and 4-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}butanoic acid (CAS 1187963-87-6, Mol. Wt. 271.35 g/mol) highlight its structural framework .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-11(13(17)18)5-6-12-7-9-16(10-8-12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18)

InChI Key

UPMQHOIETOJPTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the Boc protecting group. The general synthetic route can be summarized as follows:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Butanoic Acid Moiety: The final step involves the introduction of the butanoic acid moiety to the piperidine ring. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with various enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid with structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Purity Applications/Notes
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid (Target) Not explicitly listed ~285 (estimated) Piperidin-4-yl, 2-methylbutanoic acid, Boc-protected N/A Likely intermediate for drug discovery; methyl group enhances lipophilicity.
4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid C₁₄H₂₅NO₄ 271.35 Piperidin-4-yl, butanoic acid, Boc-protected ≥95% Used in peptide coupling; lacks methyl group, reducing steric hindrance .
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid C₂₀H₂₅F₃NO₄ 412.42 Trifluoromethylphenyl, acetic acid, Boc-protected N/A Enhanced metabolic stability due to CF₃ group; used in fluorinated drug candidates .
1-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclobutane-1-carboxylic acid C₁₅H₂₅NO₅ 299.36 Cyclobutane ring, hydroxyl group, Boc-protected N/A Hydroxyl group improves solubility; cyclobutane adds conformational rigidity .
(2S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid C₂₉H₃₆N₂O₆ 509.00 Fluorenylmethoxy (Fmoc) group, chiral center, Boc-protected N/A Dual protection (Boc and Fmoc) for orthogonal synthesis in peptide chemistry .
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetic acid C₁₂H₁₉F₂NO₄ 279.28 Difluoroacetic acid, Boc-protected 95% Fluorine atoms increase electronegativity and stability; used in fluorinated analogs .

Key Structural and Functional Differences

Substituent Effects: The trifluoromethylphenyl group in enhances metabolic stability and lipophilicity compared to the target compound’s methylbutanoic acid chain. The difluoroacetic acid moiety in introduces strong electron-withdrawing effects, altering acidity and reactivity. The Fmoc group in adds orthogonal protection for amine groups, enabling sequential deprotection in peptide synthesis.

Physicochemical Properties: Hydroxyl-containing analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas methyl or fluorine substituents increase lipophilicity.

Applications :

  • Compounds with fluorine () are prioritized in CNS drug development due to blood-brain barrier penetration.
  • Dual-protected derivatives () are critical for solid-phase peptide synthesis.

Biological Activity

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid, commonly referred to in the literature as a derivative of piperidine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which may influence various biological pathways.

  • Molecular Formula : C14H25NO4
  • CAS Number : 154775-43-6
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects, particularly in neuroprotective and anti-inflammatory contexts.

Neuroprotective Effects

A study investigating the neuroprotective properties of related compounds found that derivatives similar to 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid exhibited protective effects against amyloid beta (Aβ)-induced toxicity in astrocytes. The mechanism suggested involves the inhibition of TNF-α and reduction of free radicals, leading to increased cell viability in the presence of neurotoxic agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it could modulate inflammatory pathways by reducing cytokine production and oxidative stress markers. This was evidenced by decreased levels of malondialdehyde (MDA) in treated samples, indicating reduced lipid peroxidation .

Case Study 1: Neuroprotection Against Aβ Toxicity

In an experimental setup, astrocytes treated with Aβ showed a significant decrease in cell viability (43.78 ± 7.17%). However, when co-treated with 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid, cell viability improved to 62.98 ± 4.92%, suggesting a protective effect against Aβ-induced cytotoxicity .

Case Study 2: In Vivo Studies on Oxidative Stress

In vivo studies using scopolamine-induced oxidative stress models indicated that this compound could reduce MDA levels compared to control groups. Although it did not show statistically significant differences compared to standard treatments like galantamine, it still demonstrated a trend towards reduced oxidative stress markers .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
NeuroprotectionIncreased cell viability in astrocytes exposed to Aβ
Anti-inflammatoryReduction in TNF-α and MDA levels
Oxidative Stress ReductionDecreased lipid peroxidation markers

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